molecular formula C14H18N2O2 B2590479 1-(3-Methylbenzoyl)piperidine-4-carboxamide CAS No. 418777-87-4

1-(3-Methylbenzoyl)piperidine-4-carboxamide

Cat. No. B2590479
CAS RN: 418777-87-4
M. Wt: 246.31
InChI Key: VSYPROQBASLXDK-UHFFFAOYSA-N
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Description

1-(3-Methylbenzoyl)piperidine-4-carboxamide, also known as 3-MeO-PCP, is a synthetic dissociative drug that belongs to the arylcyclohexylamine class. It was first synthesized in 1979 by Parke-Davis, a pharmaceutical company. 3-MeO-PCP is a potent NMDA receptor antagonist and has been used in scientific research for its unique properties.

Scientific Research Applications

Hydrogen Bonding in Proton-Transfer Compounds

Research on hydrogen bonding in proton-transfer compounds of isonipecotamide (a close relative to 1-(3-Methylbenzoyl)piperidine-4-carboxamide) with nitro-substituted benzoic acids showcases the structural diversity and assembly facilitated by hydrogen bonding. These structures demonstrate the utility of the isonipecotamide cation in molecular assembly, emphasizing the cyclic amide-amide hydrogen-bonding homodimer motif's role in this process (Smith & Wermuth, 2010).

Antiviral Research: CCR5 Antagonists

The development of piperidine-4-carboxamide CCR5 antagonists, such as TAK-220, highlights significant antiviral research applications. These compounds exhibit potent anti-HIV-1 activity by inhibiting the CCR5 receptor, demonstrating their potential in treating HIV-1 infections (Imamura et al., 2006).

Optical Limiting Materials

The synthesis and characterization of 4-methyl-N-((1-(4-methylbenzoyl)piperidin-4-yl)methyl)-benzamide reveal its applications as an efficient optical limiting material. Its structural, mechanical, thermal, and optical properties, including third-order nonlinear optical activity, position it as a candidate for laser device applications, showcasing the materials science application of similar compounds (Prathebha et al., 2022).

Molecular Interaction Studies

The molecular interaction of CB1 cannabinoid receptor antagonists provides insights into the design of selective drugs targeting cannabinoid receptors, further emphasizing the pharmaceutical research applications of related compounds (Shim et al., 2002).

Antiproliferative Agents

4-(1,2,4-Oxadiazol-5-yl)piperidine-1-carboxamides have been identified as a new chemical class of antiproliferative agents acting as tubulin inhibitors. This discovery opens avenues for cancer treatment research, showcasing the potential therapeutic applications of compounds structurally related to this compound (Krasavin et al., 2014).

properties

IUPAC Name

1-(3-methylbenzoyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-10-3-2-4-12(9-10)14(18)16-7-5-11(6-8-16)13(15)17/h2-4,9,11H,5-8H2,1H3,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSYPROQBASLXDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CCC(CC2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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